![molecular formula C19H20N4O2S B5678551 N-(tetrahydro-2-furanylmethyl)-N-(3-thienylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5678551.png)
N-(tetrahydro-2-furanylmethyl)-N-(3-thienylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds with similar complex structures often involves multi-step reactions, utilizing specific reagents and conditions to achieve the desired molecular architecture. For example, a novel and efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, which share structural features with the target compound, has been developed. This process uses an aromatic diamine, Meldrum's acid, and an isocyanide in dichloromethane at ambient temperature, highlighting a catalyst-free approach to constructing complex molecules (Shaabani et al., 2009).
Molecular Structure Analysis
The determination of molecular structure is critical for understanding the physical and chemical behavior of a compound. Advanced techniques such as X-ray crystallography, NMR spectroscopy, and computational studies are commonly employed. For instance, the synthesis and characterization of N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene] benzamide, which shares structural motifs with the target compound, were achieved, and its structure was elucidated using spectroscopy and X-ray diffractometry, emphasizing the importance of these techniques in molecular structure determination (Odame, Hosten, & Tshentu, 2020).
Chemical Reactions and Properties
The reactivity and chemical properties of a compound are influenced by its functional groups and molecular structure. For example, the synthesis of compounds involving furan and thiophene rings, similar to the target molecule, often includes reactions such as cyclization, condensation, and substitution, which are essential for constructing the heterocyclic core of the molecule. These reactions are pivotal in diversifying the chemical space around the core structure, as seen in the synthesis of various heterocyclic compounds (Patel, H. S. Patel, & Shah, 2015).
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-3-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-19(16-3-1-4-17(9-16)23-13-20-21-14-23)22(10-15-6-8-26-12-15)11-18-5-2-7-25-18/h1,3-4,6,8-9,12-14,18H,2,5,7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHFYGVZNCVKIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(CC2=CSC=C2)C(=O)C3=CC(=CC=C3)N4C=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tetrahydro-2-furanylmethyl)-N-(3-thienylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide |
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